molecular formula C7H13Br2N3S B8523824 4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine dihydrobromide

4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine dihydrobromide

Cat. No.: B8523824
M. Wt: 331.07 g/mol
InChI Key: KCVOHQHKKGDISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydro-benzothiazole-2,6-diamine dihydrobromide is a useful research compound. Its molecular formula is C7H13Br2N3S and its molecular weight is 331.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13Br2N3S

Molecular Weight

331.07 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrobromide

InChI

InChI=1S/C7H11N3S.2BrH/c8-4-1-2-5-6(3-4)11-7(9)10-5;;/h4H,1-3,8H2,(H2,9,10);2*1H

InChI Key

KCVOHQHKKGDISI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)SC(=N2)N.Br.Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3 g (0.01 Mol) of 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole-hydrobromide are dissolved in 20 ml of semi-concentrated hydrobromic acid and refluxed for 6 hours. The solution is then concentrated by evaporation and the residue recrystallised from methanol.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 9.43 g (60 mmol) (1,4-dioxa-spiro[4.5]dec-8-yl)amine in 120 mL concentrated aqueous hydrobromic acid is stirred for 15 minutes at room temperature and then 3.12 mL (60 mmol) bromine are added. After further stirring for 15 minutes, 4.56 g (60 mmol) of thiourea is added. The resulting solution is stirred for another at room temperature until a white precipitation can be observed. Afterwards the mixture is heated for 2 hours at 90° C. The clear reaction mixture is then concentrated under vacuum. The solid residue is suspended in ethanol, heated to reflux and filtrated after cooling to room temperature. The resulting residue is dried under high vacuum.
Quantity
9.43 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step Two
Quantity
4.56 g
Type
reactant
Reaction Step Three

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